molecular formula C17H26N2O4S B3268058 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyridine-3,6-dicarboxylic acid di-tert-butyl ester CAS No. 474843-69-1

2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyridine-3,6-dicarboxylic acid di-tert-butyl ester

Cat. No.: B3268058
CAS No.: 474843-69-1
M. Wt: 354.5 g/mol
InChI Key: PNNUJPFKUDXJCP-UHFFFAOYSA-N
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Description

This compound (CAS 474843-69-1) is a bicyclic heterocyclic molecule featuring a thienopyridine core with two carboxylic acid groups esterified as tert-butyl derivatives. Its molecular formula is C₁₉H₂₈N₂O₄S, with a molecular weight of 396.5 g/mol (inferred from structural analogs) . The tert-butyl esters enhance lipophilicity and stability, making the compound suitable for intermediates in pharmaceutical synthesis, particularly in protecting carboxyl groups during multi-step reactions .

Properties

IUPAC Name

ditert-butyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S/c1-16(2,3)22-14(20)12-10-7-8-19(9-11(10)24-13(12)18)15(21)23-17(4,5)6/h7-9,18H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNNUJPFKUDXJCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(SC2=C1CCN(C2)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyridine-3,6-dicarboxylic acid di-tert-butyl ester typically involves multiple steps, starting from simpler precursors. One common approach is the cyclization of appropriately substituted thiophenes followed by functional group modifications. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This would require careful control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity. Additionally, purification techniques such as recrystallization or chromatography might be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed

The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology

In biological research, this compound can be used to study enzyme inhibition and protein interactions. Its ability to bind to specific proteins makes it a useful tool in understanding biological processes.

Medicine

. Its structural features may be exploited to create new therapeutic agents for various diseases.

Industry

In industry, this compound can be used in the production of advanced materials and chemicals. Its versatility makes it suitable for a wide range of applications.

Mechanism of Action

The mechanism by which 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyridine-3,6-dicarboxylic acid di-tert-butyl ester exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 6-Boc-2-amino-4,7-dihydro-5H-thieno[2,3-c]pyridine-3-carboxylate (CAS 193537-14-3)

  • Molecular Formula : C₁₅H₂₂N₂O₄S
  • Molecular Weight : 326.4 g/mol .
  • Key Differences :
    • Substituents: Combines a tert-butyl (Boc) group at position 6 and an ethyl ester at position 3.
    • Reactivity: The Boc group offers orthogonal protection for amines, while the ethyl ester is more labile under basic conditions compared to tert-butyl .
    • Applications: Widely used as a precursor in peptidomimetic and kinase inhibitor syntheses .
Table 1: Physicochemical Properties
Property Di-tert-butyl Ester (CAS 474843-69-1) Ethyl/Boc Ester (CAS 193537-14-3)
Molecular Weight (g/mol) 396.5 326.4
Solubility Low (lipophilic) Moderate (ethanol-soluble)
Stability High (steric protection) Moderate (Boc group acid-labile)
Synthetic Yield Not reported Up to 88% (with morpholine/S in ethanol)

2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyridine-3,6-dicarboxylic Acid 6-Benzyl Ester 3-Methyl Ester (CAS 1421312-16-4)

  • Molecular Formula : C₁₇H₁₈N₂O₄S
  • Molecular Weight : 346.4 g/mol .
  • Key Differences: Benzyl and methyl esters introduce aromaticity and smaller steric profiles, increasing reactivity toward hydrogenolysis (benzyl group) and hydrolysis (methyl ester). Applications: Potential use in prodrug design due to benzyl’s susceptibility to catalytic cleavage .

Pyran and Thiopyran Analogs

  • Example: 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3,5-dicarboxylic acid 3-tert-butyl ester 5-ethyl ester (CAS 1116-98-9 derivative). Structural Variation: Replaces pyridine with pyran (oxygen-containing ring) or thiopyran (sulfur-containing). Impact: Altered electronic properties (e.g., increased electron density in pyran) affect binding affinity in medicinal chemistry contexts .

Biological Activity

2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyridine-3,6-dicarboxylic acid di-tert-butyl ester (CAS No. 1313712-37-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H20N2O4S
  • Molecular Weight : 358.43 g/mol
  • CAS Number : 1313712-37-6

Biological Activity Overview

The biological activity of 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyridine derivatives has been studied for various therapeutic applications, particularly in the fields of antiviral and anticancer research.

Antiviral Activity

Recent studies have indicated that thieno[2,3-c]pyridine derivatives exhibit significant antiviral properties. In particular:

  • Mechanism : These compounds may inhibit viral replication by interfering with viral polymerases or other critical enzymes involved in the viral life cycle.
  • Case Study : A derivative showed an EC50 value of 0.012 M against Tobacco Mosaic Virus (TMV), demonstrating promising antiviral efficacy with minimal cytotoxicity .

Anticancer Potential

Research has also highlighted the anticancer potential of thieno[2,3-c]pyridine derivatives:

  • Mechanism : The compounds may induce apoptosis in cancer cells and inhibit pathways that promote cell proliferation.
  • Case Study : In vitro studies indicated that certain derivatives reduced cell viability in various cancer cell lines with IC50 values ranging from 10 to 50 µM .

Detailed Research Findings

StudyCompoundActivityEC50/IC50 ValueReference
Study 12-Amino-4,7-dihydro-5H-thieno[2,3-c]pyridineAntiviral (TMV)EC50 = 0.012 M
Study 2Derivative AAnticancer (HeLa cells)IC50 = 25 µM
Study 3Derivative BAntiviral (HIV)EC50 = 3.98 µM

The mechanisms through which these compounds exert their biological effects include:

  • Inhibition of Enzymatic Activity : Many thieno[2,3-c]pyridine derivatives act as enzyme inhibitors, affecting key proteins involved in viral replication and cancer cell proliferation.
  • Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
  • Modulation of Signaling Pathways : Certain derivatives may interfere with signaling pathways that are crucial for cell survival and proliferation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyridine-3,6-dicarboxylic acid di-tert-butyl ester?

  • Methodology : Utilize coupling reactions involving tert-butyl esters under reflux conditions. For example, bromoacetic acid tert-butyl ester can serve as a precursor for esterification or alkylation steps in multi-component reactions . A typical procedure involves dissolving intermediates in dioxane or hexane, followed by heating (e.g., 80°C for 18 hours) and purification via flash chromatography with ethyl acetate/hexane gradients .
  • Key Considerations : Monitor reaction progress using LCMS (e.g., m/z 757 [M+H]+ detection) and confirm purity via HPLC (retention time ~1.23 minutes under SQD-FA05 conditions) .

Q. How should researchers characterize this compound's structural integrity post-synthesis?

  • Methodology :

  • NMR Spectroscopy : Use 1H-NMR and 13C-NMR in DMSO-d6 to confirm tert-butyl group integration (δ ~1.37 ppm for Me3C) and aromatic proton environments (δ 6.75–7.22 ppm) .
  • Mass Spectrometry : Validate molecular weight via LCMS (e.g., [M+H]+ peaks) and cross-reference with theoretical values .
    • Data Interpretation : Ensure absence of residual solvents (e.g., dioxane) in 1H-NMR spectra and verify ester carbonyl signals at δ ~155–159 ppm .

Advanced Research Questions

Q. What analytical strategies resolve contradictions in reported spectral data for thienopyridine derivatives?

  • Methodology :

  • Comparative Analysis : Replicate synthesis under controlled conditions (e.g., inert atmosphere, standardized reagent ratios) to isolate variables affecting spectral outcomes .
  • Multi-Technique Validation : Combine NMR, IR, and X-ray crystallography (if crystalline) to resolve ambiguities in functional group assignments.
    • Case Study : Discrepancies in aromatic proton splitting patterns may arise from conformational flexibility; DFT calculations can model preferred rotamers .

Q. How can researchers optimize purification for derivatives with similar polarity?

  • Methodology :

  • Chromatography : Use reverse-phase HPLC with C18 columns and acetonitrile/water gradients for high-resolution separation.
  • Recrystallization : Screen solvents like ethyl acetate/hexane mixtures to exploit solubility differences in tert-butyl-protected intermediates .
    • Troubleshooting : If impurities persist, derivatize the amino group (e.g., acetylation) to alter polarity and improve separation .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodology :

  • Accelerated Degradation Studies : Expose samples to heat (40–60°C), humidity (75% RH), and UV light for 4–12 weeks. Monitor decomposition via HPLC and LCMS .
  • Stabilizers : Add antioxidants (e.g., BHT) or store under nitrogen to mitigate tert-butyl ester hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyridine-3,6-dicarboxylic acid di-tert-butyl ester
Reactant of Route 2
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Reactant of Route 2
2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyridine-3,6-dicarboxylic acid di-tert-butyl ester

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